2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide
Overview
Description
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the quinazolinone intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.
Morpholine Substitution: The final step involves the substitution of the acetamide with a morpholine derivative, typically through nucleophilic substitution reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the quinazolinone core or the acetamide moiety, potentially leading to the formation of new analogs.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential as a therapeutic agent. Its quinazolinone core is known for its biological activity, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential to treat various diseases, including cancer, inflammation, and microbial infections. Its ability to interact with specific molecular targets makes it a promising lead compound.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit or modulate the activity of these targets, leading to various biological effects. The morpholine moiety may enhance the compound’s solubility and bioavailability, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide: Lacks the morpholine moiety, which may affect its solubility and bioavailability.
N-(3-(morpholin-4-yl)propyl)quinazolin-4(3H)-one: Lacks the hydroxyl group, which may influence its biological activity.
Uniqueness
The presence of both the hydroxyl group and the morpholine moiety in 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[3-(morpholin-4-yl)propyl]acetamide makes it unique compared to similar compounds. These functional groups can enhance its biological activity, solubility, and overall effectiveness as a potential therapeutic agent.
Properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c22-15(18-6-3-7-20-8-10-25-11-9-20)12-21-16(23)13-4-1-2-5-14(13)19-17(21)24/h1-2,4-5H,3,6-12H2,(H,18,22)(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKPRNXJCXSHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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